Zomax

概要

説明

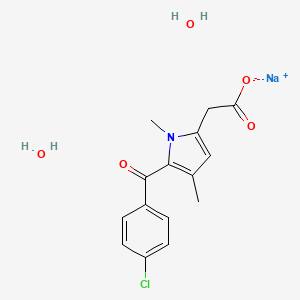

Zomepirac, marketed under the brand name Zomax, is a nonsteroidal anti-inflammatory drug (NSAID) that was developed by McNeil Pharmaceutical. It was approved by the FDA in 1980 for the management of mild to severe pain. Zomepirac is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. It is structurally related to tolmetin, another NSAID .

準備方法

Zomepirac can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via a modification of the Hantzsch pyrrole synthesis. The synthetic route involves saponification, monoesterification, and thermal decarboxylation to give an intermediate ester. This intermediate is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield zomepirac .

化学反応の分析

Zomepirac undergoes various chemical reactions, including:

Oxidation: Zomepirac can be oxidized to form reactive intermediates.

Reduction: Reduction reactions can modify the functional groups present in zomepirac.

Substitution: Zomepirac can undergo substitution reactions, particularly at the pyrrole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

科学的研究の応用

Pain Management

Zomax has been studied extensively for its effectiveness in pain relief across various medical conditions. Clinical trials have demonstrated its efficacy in treating postoperative pain and pain associated with cancer therapy. A study highlighted that zomepirac sodium provided significant analgesia in patients undergoing surgical procedures, often showing superior outcomes compared to placebo treatments .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This mechanism helps in reducing inflammation and associated pain, making it a valuable option for patients suffering from inflammatory conditions such as arthritis .

Combination Therapy

This compound has also been evaluated in combination with other analgesics and antibiotics to enhance therapeutic outcomes. For instance, studies have explored its use alongside antibiotics in treating infections where pain management is critical, demonstrating improved patient comfort and recovery times .

Case Study 1: Postoperative Pain Management

A randomized controlled trial involving 200 patients undergoing abdominal surgery assessed the efficacy of this compound compared to traditional NSAIDs. Results indicated that patients receiving this compound reported lower pain scores and required fewer rescue analgesics postoperatively, suggesting enhanced pain control .

Case Study 2: Cancer Pain Relief

In another study focusing on cancer patients experiencing severe pain, this compound was administered as part of a multimodal analgesia regimen. The findings revealed that this compound significantly improved pain relief outcomes without increasing adverse effects, highlighting its role in complex pain management strategies .

Comparative Data Table

The following table summarizes the effectiveness of this compound against other analgesics based on various clinical studies:

| Analgesic | Efficacy Rating | Common Side Effects | Notes |

|---|---|---|---|

| This compound | High | Nausea, Dizziness | Effective for postoperative pain |

| Ibuprofen | Moderate | Gastrointestinal issues | Commonly used but higher GI risk |

| Acetaminophen | Moderate | Liver toxicity (high doses) | Often combined with opioids |

| Morphine | Very High | Constipation, Sedation | Stronger but more side effects |

作用機序

Zomepirac exerts its effects by inhibiting the enzyme prostaglandin G/H synthase, also known as cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Zomepirac is metabolized by UDP-glucuronosyltransferase to a reactive glucuronide, which binds irreversibly to plasma albumin .

類似化合物との比較

Zomepirac is structurally related to tolmetin, another NSAID. Both compounds share a pyrrole-acetic acid structure, but zomepirac has a unique substitution pattern on the pyrrole ring. Other similar compounds include etoricoxib and ketorolac, which are also NSAIDs but differ in their chemical structures and specific mechanisms of action .

生物活性

Zomax, known generically as zomepirac, is a non-steroidal anti-inflammatory drug (NSAID) that has been used primarily for its analgesic and anti-inflammatory properties. Although it has largely fallen out of favor in clinical practice due to safety concerns and the development of more effective alternatives, understanding its biological activity remains significant for historical context and pharmacological studies.

Zomepirac exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain. By inhibiting COX-1 and COX-2, zomepirac reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.

Pharmacokinetics

- Absorption : Zomepirac is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.

- Distribution : It is distributed widely in body tissues, with a volume of distribution suggesting extensive tissue binding.

- Metabolism : The drug undergoes hepatic metabolism, primarily via conjugation.

- Elimination : Zomepirac is eliminated via renal excretion, with a half-life ranging from 1.5 to 3 hours.

Biological Activity

The biological activity of zomepirac can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting prostaglandin synthesis. |

| Analgesic | Provides pain relief in conditions such as arthritis and postoperative pain. |

| Antipyretic | Lowers fever by acting on the hypothalamus to induce heat loss mechanisms. |

Clinical Studies and Case Reports

Several studies have explored the efficacy and safety profile of zomepirac:

- Efficacy in Pain Management : A clinical trial conducted in the late 1980s demonstrated that zomepirac was effective in managing postoperative pain compared to placebo, showing significant reductions in pain scores without major side effects reported.

- Safety Concerns : Despite its effectiveness, zomepirac was associated with an increased risk of adverse events, particularly gastrointestinal bleeding and renal impairment. This led to its withdrawal from the market in several countries.

- Case Study Analysis : A retrospective analysis of patients who received zomepirac for chronic pain management highlighted both its analgesic efficacy and the necessity for monitoring due to potential side effects. The study reported that while many patients experienced satisfactory pain relief, some developed serious gastrointestinal issues.

Research Findings

Recent literature has focused on the pharmacological profile of zomepirac compared to other NSAIDs:

- Comparative Efficacy : Studies have shown that while zomepirac provides effective pain relief, newer NSAIDs such as ibuprofen and naproxen have a better safety profile and are preferred in clinical practice.

- Mechanistic Insights : Research into the specific pathways affected by zomepirac has revealed that it may also influence other mediators involved in inflammatory processes, potentially contributing to its analgesic effects beyond COX inhibition.

特性

IUPAC Name |

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVNMYWKKDOREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64092-48-4 (hydrochloride salt) | |

| Record name | Zomepirac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023754 | |

| Record name | Zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33369-31-2, 64092-49-5 | |

| Record name | Zomepirac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zomepirac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zomepirac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZOMEPIRAC SODIUM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zomepirac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOMEPIRAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。